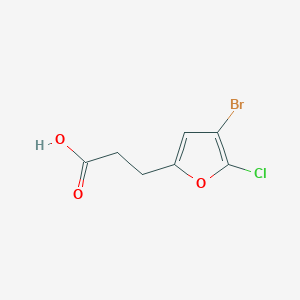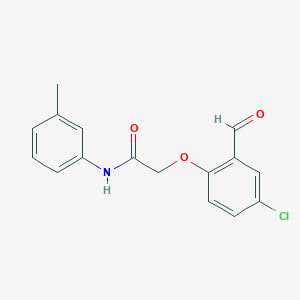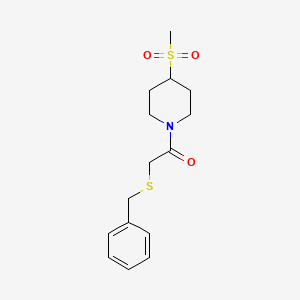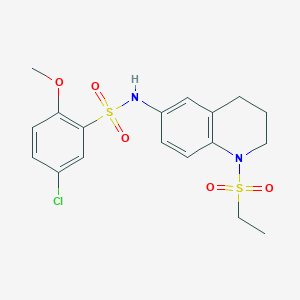
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several stages . In one experiment, di-tert-butyl 3- [(S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexahydropyridazine-1,2-dicarboxylate was reacted with lithium hydroxide monohydrate in tetrahydrofuran at -5 - 0℃ . This was followed by a reaction with sodium hydrogen sulfate in water .Molecular Structure Analysis
The molecular formula of this compound is C15H26N2O6 . It contains a total of 34 bonds, including 16 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it was used in a reaction with di(acetyloxy)iodobenzene and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in water and acetonitrile at 0 - 20℃ for 4 hours .科学的研究の応用
Water Oxidation Catalysts
Research into the development of water oxidation catalysts has led to the synthesis of well-organized dinuclear complexes involving similar tert-butoxycarbonyl groups. These complexes demonstrate significant potential in oxygen evolution reactions, showcasing the utility of tert-butoxycarbonyl groups in designing effective catalysts for sustainable chemical processes (Zong & Thummel, 2005).
Metal-Free Organic Transformations
The carbonyl functional group, akin to the one in the query compound, has been utilized in metal-free conditions to achieve C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, indicating the versatility of such structures in eco-friendly organic synthesis. This approach opens avenues for synthesizing quinoxaline derivatives, highlighting the importance of tert-butoxycarbonyl moieties in facilitating green chemistry applications (Xie et al., 2019).
Asymmetric Hydrogenation Catalysts
Compounds featuring tert-butoxycarbonyl groups have been explored for their role in asymmetric hydrogenation, leading to the development of chiral pharmaceutical ingredients. Such research underlines the importance of these structures in creating catalysts that can selectively produce enantiomerically pure compounds, a key goal in medicinal chemistry (Imamoto et al., 2012).
Bioconjugate Development for Biomedical Applications
Ruthenium(II) dicarbonyl complexes, similar in structural complexity to the query compound, have been synthesized and characterized for their potential in developing CORM-peptide nucleic acid bioconjugates. This research signifies the compound's relevance in bioconjugate chemistry, offering insights into its application in biosensing and biomedical fields (Bischof et al., 2013).
Synthetic Applications in Organic Chemistry
The compound's structural motif is conducive to various synthetic applications, including the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds via iron-catalyzed oxidation reactions. This illustrates the compound's utility in constructing complex organic molecules, which could have implications in material science and drug development (Li et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(3R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2748341.png)
![N-(4-ethylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748343.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B2748346.png)


![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)
![Methyl 2-(thiophene-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748352.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)